Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate
CAS No.: 1058705-94-4
Cat. No.: VC13790151
Molecular Formula: C26H48N2O4
Molecular Weight: 452.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1058705-94-4 |
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Molecular Formula | C26H48N2O4 |
Molecular Weight | 452.7 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid |
Standard InChI | InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 |
Standard InChI Key | GBSHCAUNLCMNQY-MERQFXBCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is a complex organic compound with the CAS number 1058705-94-4. It is composed of a dicyclohexylamine component and a (2S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid moiety. This compound is used primarily in research settings, particularly in organic synthesis and peptide chemistry.
Synonyms
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Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate
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(2S)-2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid; N-cyclohexylcyclohexanamine
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SCHEMBL497997
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CS-0434735
Applications and Uses
This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect amino groups during reactions.
Safety and Handling
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GHS Classification: Not classified as hazardous under GHS criteria.
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Storage Conditions: Typically stored in an inert atmosphere at temperatures between 2-8°C.
Research Findings
Research involving Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is focused on its role as an intermediate in organic synthesis. The compound's structure and properties make it useful for specific chemical transformations, particularly those involving the allyl group in the non-8-enoic acid moiety.
Data Table
Property | Value |
---|---|
CAS Number | 1058705-94-4 |
Molecular Formula | C26H48N2O4 |
Molecular Weight | 452.7 g/mol |
Purity | ≥95% |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid |
InChI | InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 |
InChIKey | GBSHCAUNLCMNQY-MERQFXBCSA-N |
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